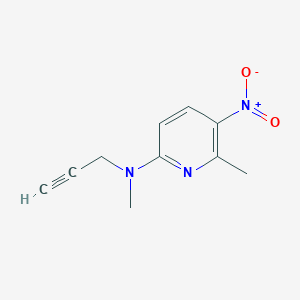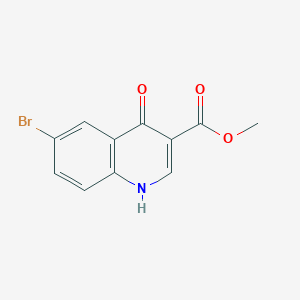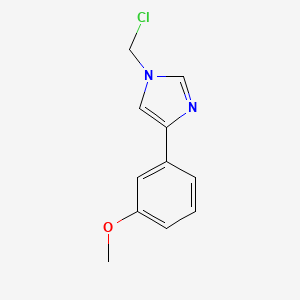![molecular formula C13H20N2O3 B2764836 N-[2-[(4-Hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-ynamide CAS No. 2411270-19-2](/img/structure/B2764836.png)
N-[2-[(4-Hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4-Hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-ynamide, commonly known as HOCPCA, is a synthetic compound that belongs to the family of CB1 receptor antagonists. It is a potential drug candidate for the treatment of obesity, metabolic disorders, and drug addiction.
Mecanismo De Acción
HOCPCA acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. The CB1 receptor is a key regulator of appetite, metabolism, and reward pathways in the brain. By blocking the CB1 receptor, HOCPCA reduces food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects
HOCPCA has been shown to have several biochemical and physiological effects. It reduces food intake and body weight by decreasing the activity of the endocannabinoid system, which is involved in the regulation of appetite and metabolism. HOCPCA also reduces drug-seeking behavior by blocking the rewarding effects of drugs of abuse. It has been shown to have a good safety profile and does not produce significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HOCPCA has several advantages for lab experiments. It is a potent and selective CB1 receptor antagonist, which makes it a valuable tool for studying the endocannabinoid system. It has also been shown to have good oral bioavailability, which means that it can be administered orally in animal models. However, HOCPCA has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. It is also relatively expensive compared to other CB1 receptor antagonists.
Direcciones Futuras
There are several future directions for HOCPCA research. One potential application is in the treatment of metabolic disorders such as type 2 diabetes. HOCPCA has been shown to improve glucose tolerance and insulin sensitivity in animal models. Another potential application is in the treatment of chronic pain. HOCPCA has been shown to reduce pain sensitivity in animal models. Finally, HOCPCA could be used as a tool for studying the role of the endocannabinoid system in various physiological and pathological conditions.
Métodos De Síntesis
HOCPCA can be synthesized using a series of chemical reactions. The first step involves the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then treated with sodium hydride and methyl propiolate to produce the corresponding alkyne. Finally, the alkyne is reacted with N-methyl-2-bromoacetamide to yield HOCPCA.
Aplicaciones Científicas De Investigación
HOCPCA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. HOCPCA has also been investigated for its potential use in the treatment of drug addiction, particularly cocaine addiction. It has been shown to reduce cocaine self-administration in rats.
Propiedades
IUPAC Name |
N-[2-[(4-hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-4-13(18)15(2)9-12(17)14-10-5-7-11(16)8-6-10/h10-11,16H,5-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKNMAMDXANMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC(=O)NC1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione](/img/structure/B2764754.png)

![2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide](/img/structure/B2764757.png)

![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)


![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)
![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)

![4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester](/img/structure/B2764768.png)
![N-(2,4-difluorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764771.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)
![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)